Indanofan as a Very-Long-Chain Fatty Acid Elongase Inhibitor: A Technical Guide for Researchers
Indanofan as a Very-Long-Chain Fatty Acid Elongase Inhibitor: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of indanofan as a potential inhibitor of very-long-chain fatty acid (VLCFA) elongase enzymes. Primarily characterized as a herbicide, indanofan's mechanism of action involves the inhibition of VLCFA biosynthesis, a fundamental process in both plants and mammals. This document consolidates the available, albeit limited, scientific information on indanofan, its chemical properties, and its inhibitory effects. Detailed experimental protocols for assessing VLCFA elongase activity are provided to facilitate further research into indanofan and related compounds as potential therapeutic agents. The guide also explores the broader context of VLCFA metabolism and its intricate connection to cellular signaling pathways, particularly through sphingolipid biosynthesis. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel VLCFA elongase inhibitors.
Introduction to Indanofan and Very-Long-Chain Fatty Acids (VLCFAs)
Indanofan, chemically known as 2-[2-(3-chlorophenyl)oxiran-2-ylmethyl]-2-ethylindan-1,3-dione, is recognized as a herbicide that impedes the formation of very-long-chain fatty acids (VLCFAs)[1]. VLCFAs are fatty acids with chain lengths of 20 carbon atoms or more, playing crucial roles in numerous biological processes. In mammals, VLCFAs are integral components of cellular lipids like sphingolipids and glycerophospholipids and serve as precursors for lipid mediators[2][3]. The synthesis of VLCFAs is carried out through a series of enzymatic reactions in the endoplasmic reticulum, with the rate-limiting step being catalyzed by a family of enzymes known as ELOVLs (Elongation of Very-Long-Chain Fatty Acids)[3].
Dysregulation of VLCFA metabolism is implicated in a variety of inherited diseases, including X-linked adrenoleukodystrophy (X-ALD), ichthyosis, macular degeneration, and myopathy[2][3]. Consequently, the enzymes involved in VLCFA synthesis, particularly the ELOVL family, have emerged as potential therapeutic targets for these conditions. While the primary research on indanofan has been in plant systems, its mechanism of action presents a compelling case for its investigation in mammalian models of diseases characterized by aberrant VLCFA accumulation.
Chemical and Physical Properties of Indanofan
A clear understanding of the physicochemical properties of indanofan is essential for its application in experimental settings.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₁₇ClO₃ | --INVALID-LINK-- |
| Molecular Weight | 340.8 g/mol | --INVALID-LINK-- |
| Appearance | Colorless crystals | --INVALID-LINK-- |
| Melting Point | 60.4-61.3 °C | --INVALID-LINK-- |
| Water Solubility | 17.1 mg/L at 25°C | --INVALID-LINK-- |
| CAS Number | 133220-30-1 | --INVALID-LINK-- |
Mechanism of Action: Inhibition of VLCFA Elongase
The primary mechanism of action of indanofan is the inhibition of elongase enzymes involved in the de novo biosynthesis of fatty acids with an alkyl chain longer than C18[1].
Evidence from Plant-Based Studies
Research conducted on leek microsomes from Allium porrum demonstrated that indanofan and its analogs inhibit the elongation of stearoyl-CoA or arachidoyl-CoA using [2-¹⁴C]-malonyl-CoA as a substrate[1]. For strong inhibitory activity, the presence of chloro substituents on the benzene (B151609) ring and the oxirane group of the indanofan molecule was found to be necessary[1].
Relevance to Mammalian Systems
While direct evidence of indanofan's effect on mammalian ELOVL enzymes is currently lacking in the scientific literature, the conservation of the VLCFA elongation pathway across species suggests a potential for cross-reactivity. A study on a structurally related compound, 2-(2,4-Dimethylphenyl)indan-1,3-dione (B1213542), demonstrated its activity as a potent hypolipidemic agent in rodents, affecting the enzymatic activities of several key enzymes in lipid metabolism[4]. This finding suggests that the indanedione scaffold can indeed exert biological effects on lipid metabolism in mammals. Further investigation is warranted to determine if indanofan can inhibit mammalian ELOVL isoforms, particularly ELOVL1, which is responsible for the synthesis of the C26:0 VLCFAs that accumulate in X-ALD.
Experimental Protocols
To facilitate further research on indanofan and other potential VLCFA elongase inhibitors, this section provides detailed methodologies for key experiments.
Microsomal Assay for VLCFA Elongase Activity
This protocol is adapted from established methods for measuring VLCFA elongation in microsomal preparations.
Objective: To measure the incorporation of radiolabeled malonyl-CoA into very-long-chain fatty acids in the presence of a fatty acyl-CoA substrate and a potential inhibitor.
Materials:
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Microsomal fraction isolated from a relevant tissue (e.g., liver, brain) or from cells overexpressing a specific ELOVL enzyme.
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[2-¹⁴C]-malonyl-CoA (radiolabeled substrate).
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Fatty acyl-CoA substrate (e.g., stearoyl-CoA, arachidoyl-CoA).
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NADPH.
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Potassium phosphate (B84403) buffer (pH 7.4).
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Indanofan or other test compounds dissolved in a suitable solvent (e.g., DMSO).
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Reaction termination solution (e.g., 10% KOH in 80% ethanol).
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Scintillation cocktail and scintillation counter.
Procedure:
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Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the fatty acyl-CoA substrate.
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Add the test compound (indanofan) or vehicle control to the reaction mixture and pre-incubate for a specified time at 37°C.
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Initiate the reaction by adding the microsomal protein and [2-¹⁴C]-malonyl-CoA.
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Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).
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Terminate the reaction by adding the termination solution.
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Saponify the fatty acids by heating the mixture.
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Acidify the mixture and extract the fatty acids using an organic solvent (e.g., hexane).
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Quantify the incorporated radioactivity in the organic phase using a scintillation counter.
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Calculate the percentage of inhibition by comparing the radioactivity in the inhibitor-treated samples to the vehicle-treated controls.
High-Throughput Screening (HTS) Assay for ELOVL Inhibitors
For screening large compound libraries, a more automated and less labor-intensive assay is required. Scintillation Proximity Assays (SPA) have been developed for this purpose.
Principle: This assay utilizes the specific binding of a protein to the radiolabeled product of the enzymatic reaction, bringing it in close proximity to a scintillant-coated bead, which then emits light.
Key Components:
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Recombinant ELOVL enzyme.
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[¹⁴C]-malonyl-CoA.
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Acyl-CoA substrate.
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Acyl-CoA binding protein (ACBP) conjugated to SPA beads.
Workflow:
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The ELOVL enzyme, substrates, and test compounds are incubated together in a microplate well.
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ACBP-conjugated SPA beads are added.
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The radiolabeled long-chain acyl-CoA product binds to the ACBP on the beads.
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The proximity of the ¹⁴C isotope to the scintillant in the bead generates a light signal that is detected by a microplate reader.
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Inhibitors of the ELOVL enzyme will reduce the amount of radiolabeled product, leading to a decrease in the light signal.
Signaling Pathways and Downstream Effects
The inhibition of VLCFA elongases can have significant downstream effects on cellular signaling pathways, primarily through the modulation of sphingolipid metabolism.
VLCFA and Sphingolipid Biosynthesis
VLCFAs are essential precursors for the synthesis of ceramides, which are the backbone of all sphingolipids[5]. Sphingolipids are not only structural components of cell membranes but also act as critical signaling molecules involved in regulating cell growth, differentiation, and apoptosis.
By inhibiting the production of VLCFAs, indanofan could potentially alter the cellular pool of specific ceramide species and other complex sphingolipids. This could, in turn, impact signaling cascades that are dependent on these lipids.
Conclusion and Future Directions
Indanofan presents an interesting chemical scaffold for the development of VLCFA elongase inhibitors. While its inhibitory activity has been demonstrated in plant systems, its potential in mammalian systems, particularly for therapeutic applications, remains largely unexplored. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a foundation for future research in this area.
Key future research directions should include:
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Quantitative assessment of indanofan's inhibitory activity against a panel of human ELOVL isoforms to determine its potency and selectivity.
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In vitro studies using cell lines from patients with VLCFA-related disorders (e.g., X-ALD fibroblasts) to evaluate the efficacy of indanofan in reducing VLCFA levels.
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In vivo studies in animal models of these diseases to assess the pharmacokinetic and pharmacodynamic properties of indanofan and its analogs.
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Structure-activity relationship (SAR) studies to optimize the indanedione scaffold for improved potency, selectivity, and drug-like properties.
By systematically addressing these research questions, the scientific community can determine the true potential of indanofan and related compounds as a novel class of therapeutics for the treatment of debilitating VLCFA metabolism disorders.
References
- 1. Inhibition of very-long-chain fatty acid formation by indanofan, 2-[2-(3-chlorophenyl)oxiran-2-ylmethyl]-2-ethylindan-1,3-dione, and its relatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel, Orally Bioavailable Pyrimidine Ether-Based Inhibitors of ELOVL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of 2-(2,4-dimethylphenyl)indan-1,3-dione on serum lipoprotein and lipid metabolism of rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]
